4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3,5-dimethyl-1,2-oxazole
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Description
4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3,5-dimethyl-1,2-oxazole is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.17533859 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3,5-dimethyl-1,2-oxazole represents a novel class of heterocyclic compounds with potential pharmacological applications. This article synthesizes available data on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining several heterocyclic moieties:
- Triazolo-pyridazine core : Known for its biological activity.
- Pyrrolidine carbonyl group : Imparts structural diversity.
- Dimethyl oxazole : Enhances solubility and bioavailability.
Property | Value |
---|---|
Molecular Formula | C19H22N6O3 |
Molecular Weight | 382.42 g/mol |
IUPAC Name | This compound |
CAS Number | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It interacts with various receptors that play critical roles in cellular signaling pathways.
Case Study: c-Met Kinase Inhibition
A study focused on the inhibition of c-Met kinase by derivatives of triazolo-pyridazine compounds demonstrated significant cytotoxicity against several cancer cell lines. The most promising derivative exhibited an IC50 value of approximately 0.09 µM against c-Met kinase, indicating potent inhibitory activity comparable to established inhibitors like Foretinib .
Table 2: Cytotoxicity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
12e | A549 | 1.06 ± 0.16 | c-Met kinase inhibition |
12e | MCF-7 | 1.23 ± 0.18 | Induces apoptosis |
12e | HeLa | 2.73 ± 0.33 | Cell cycle arrest in G0/G1 phase |
Pharmacological Applications
The compound's potential therapeutic applications span several areas:
- Anticancer Activity : Demonstrated cytotoxic effects against multiple cancer cell lines.
- Anti-inflammatory Properties : Preliminary studies suggest modulation of inflammatory pathways.
- Antimicrobial Effects : Investigated for its potential to inhibit bacterial growth.
Properties
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11-17(12(2)28-23-11)19(26)24-8-7-13(9-24)10-27-16-6-5-15-20-21-18(14-3-4-14)25(15)22-16/h5-6,13-14H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKOGZDMVNDKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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